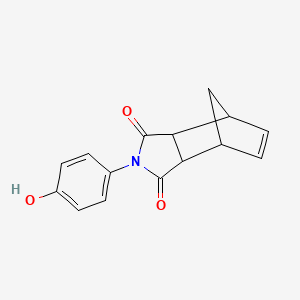

![molecular formula C20H18Cl2N2O2 B2930664 2,4-dichloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide CAS No. 955790-96-2](/img/structure/B2930664.png)

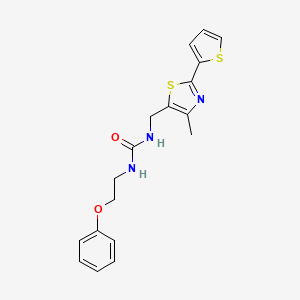

2,4-dichloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2,4-dichloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common structure in many pharmaceuticals . The presence of the dichloro group and the cyclopropanecarbonyl group could potentially influence the compound’s reactivity and biological activity .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the dichloro group, the benzamide moiety, and the cyclopropanecarbonyl group. Each of these functional groups can undergo specific types of chemical reactions. For example, the dichloro group might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichloro group could potentially make the compound more dense and less soluble in water .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

This compound belongs to a class of compounds that have been synthesized and characterized for their chemical properties and reactivity. Studies such as those conducted by Yoshida et al. (2005) have focused on the design and synthesis of biologically stable derivatives, including compounds related to benzothiazole, which exhibit selective cytotoxicity against tumorigenic cell lines. The compound's synthesis involves strategic functionalization to enhance its biological activity and stability, indicating its utility in the development of antitumor agents (Yoshida et al., 2005).

Application in Coordination Chemistry

The versatile coordination chemistry of compounds structurally related to 2,4-dichloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide has been explored towards metals like zinc and mercury. Studies by Ardizzoia et al. (2010) demonstrate the compound's ability to provide different environments to the metal center, reflecting its potential in the synthesis of metal-organic frameworks (MOFs) and catalysis (Ardizzoia et al., 2010).

Antimicrobial Activity

Research on benzothiazole derivatives, including structures similar to the compound , has shown potent antimicrobial activity. This suggests its potential as a scaffold for developing new antimicrobial agents. The structural features of these compounds contribute to their activity, highlighting the importance of the quinolinyl and benzothiazolyl moieties in their antimicrobial efficacy (Idrees et al., 2020).

Potential in Cancer Research

The compound's structural relatives have been evaluated for their antitumor properties, with some derivatives showing selective cytotoxicity against cancer cell lines. This underlines the potential of such compounds in cancer research, particularly in the development of targeted therapy options. The modification of the core structure to enhance biological stability and activity is a key focus area, aiming at the synthesis of effective anticancer agents (Yoshida et al., 2005).

Wirkmechanismus

Target of Action

The primary target of this compound, also known as “2,4-dichloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide” or “F2040-0056”, is the human GlyT2 . GlyT2 is a sodium- and chloride-dependent taurine transporter . It plays a crucial role in the reuptake of taurine, an amino acid that is involved in various physiological processes including neurotransmission, osmoregulation, and immunomodulation.

Mode of Action

The compound interacts with its target, GlyT2, by inhibiting its function This inhibition disrupts the normal reuptake of taurine, leading to an increase in extracellular taurine concentrations

Eigenschaften

IUPAC Name |

2,4-dichloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Cl2N2O2/c21-14-5-7-16(17(22)11-14)19(25)23-15-6-8-18-13(10-15)2-1-9-24(18)20(26)12-3-4-12/h5-8,10-12H,1-4,9H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZQDAWYSGJSMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)N(C1)C(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B2930588.png)

![2'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B2930593.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2930596.png)

![N,N-Dimethyl-4-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]piperidine-1-sulfonamide](/img/structure/B2930597.png)

![7-chloro-3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2930601.png)

![3-methyl-5-((3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2930602.png)

![2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B2930604.png)